![molecular formula C19H20ClNO4S B3034577 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide CAS No. 193021-88-4](/img/structure/B3034577.png)
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide
Overview
Description
This compound, also known as CTS-1027 , has a molecular formula of C19H20ClNO4S . It has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C Virus Infection .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-pyran-4-carboxamide core, with a 4-chlorophenoxyphenylsulfanyl group and a hydroxy group attached .Physical And Chemical Properties Analysis
The compound has an average mass of 393.884 Da and a monoisotopic mass of 393.080170 Da . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
- Compounds d6 and d7 exhibited significant anticancer activity, making them potential candidates for further investigation .
- These findings suggest that these compounds could serve as lead molecules for rational drug design .
- Thiazoles have been reported to exhibit anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Thiazole Nucleus Properties
Drug Resistance Mitigation
Multidisciplinary Approaches
properties
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]-N-hydroxyoxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-14-1-3-15(4-2-14)25-16-5-7-17(8-6-16)26-13-19(18(22)21-23)9-11-24-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNRYCFAWDUYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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